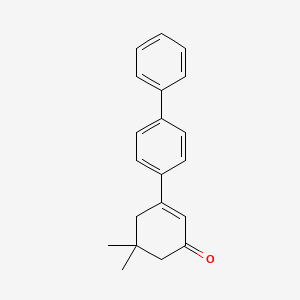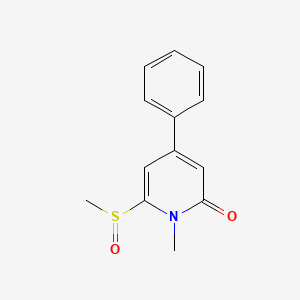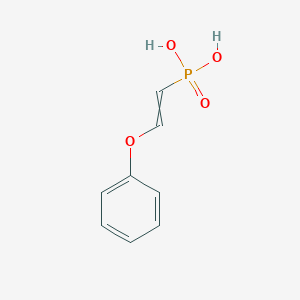methanone CAS No. 72621-28-4](/img/structure/B14478221.png)
[4-(Dodecyloxy)phenyl](4-hydroxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is characterized by the presence of a dodecyloxy group attached to a phenyl ring, which is further connected to a hydroxyphenyl methanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dodecyloxy)phenylmethanone typically involves the reaction of 4-hydroxybenzophenone with dodecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 4-(Dodecyloxy)phenylmethanone .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Dodecyloxy)phenylmethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-(Dodecyloxy)phenylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties .
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It can be used in the development of probes for studying cellular processes .
Medicine
In medicine, 4-(Dodecyloxy)phenylmethanone is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific pathways .
Industry
In the industrial sector, this compound is used in the formulation of coatings, adhesives, and other materials that require specific chemical properties .
Mécanisme D'action
The mechanism of action of 4-(Dodecyloxy)phenylmethanone involves its interaction with molecular targets such as enzymes and receptors. The dodecyloxy group enhances its lipophilicity, allowing it to penetrate cellular membranes and interact with intracellular targets. The hydroxyphenyl methanone moiety can form hydrogen bonds with active sites of enzymes, modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Decyloxy)phenylmethanone
- 4-(Hexadecyloxy)phenylmethanone
- 4-(Octyloxy)phenylmethanone
Uniqueness
4-(Dodecyloxy)phenylmethanone is unique due to its specific dodecyloxy group, which imparts distinct lipophilic properties compared to its analogs. This makes it particularly useful in applications requiring enhanced membrane permeability and interaction with hydrophobic environments .
Propriétés
Numéro CAS |
72621-28-4 |
|---|---|
Formule moléculaire |
C25H34O3 |
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
(4-dodecoxyphenyl)-(4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C25H34O3/c1-2-3-4-5-6-7-8-9-10-11-20-28-24-18-14-22(15-19-24)25(27)21-12-16-23(26)17-13-21/h12-19,26H,2-11,20H2,1H3 |
Clé InChI |
MPWXEOXUZPGHDP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-but-2-enedioic acid;ethyl 4-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]piperazine-1-carboxylate](/img/structure/B14478140.png)
![3-Aminotricyclo[2.2.1.0~2,6~]heptane-3-carboxylic acid](/img/structure/B14478149.png)
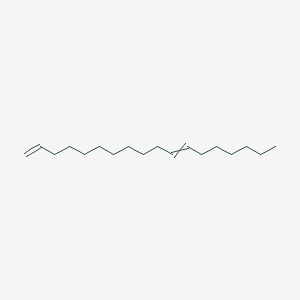
![Fluoro[tris(trifluoromethyl)]germane](/img/structure/B14478157.png)
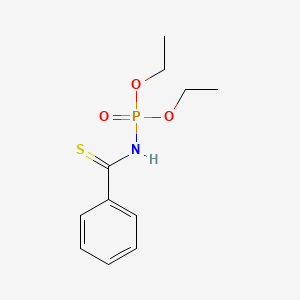

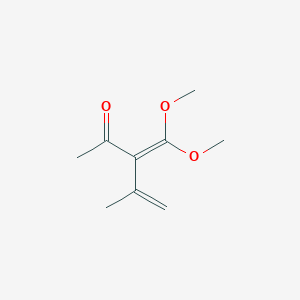
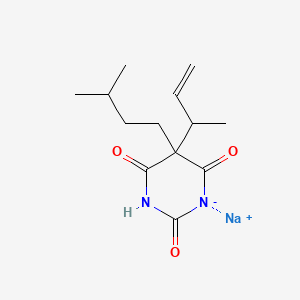
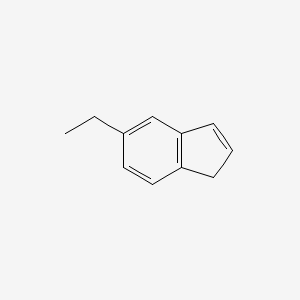
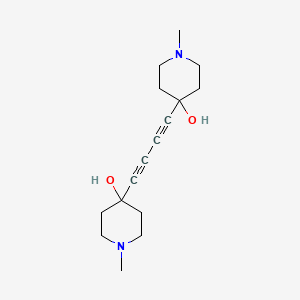
![2,2-Dimethylspiro[2.4]hept-4-ene-1-carboxylic acid](/img/structure/B14478199.png)
